3'-Hydroxyhexestrol
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
82382-19-2 |
|---|---|
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C18H22O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,15-16,19-21H,3-4H2,1-2H3/t15-,16+/m1/s1 |
InChI 键 |
KWYPVFQNTRXTSH-CVEARBPZSA-N |
SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=C(C=C2)O)O |
手性 SMILES |
CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC(=C(C=C2)O)O |
规范 SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=C(C=C2)O)O |
同义词 |
3'-hydroxyhexestrol |
产品来源 |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Hydroxyhexestrol
Intrinsic Chemical Reactivity and Quinone Formation of 3'-Hydroxyhexestrol
Nucleophilic Reactivity of 3',4'-Hexestrol Quinone with Biological Nucleophiles (e.g., Michael Addition with Sulfur-Containing Compounds and Amines)
The quinone metabolite, 3',4'-hexestrol quinone (HES-3',4'-Q), derived from the oxidation of this compound, exhibits significant electrophilic character, making it highly reactive towards biological nucleophiles nih.govacs.orgoup.com. This reactivity is primarily characterized by its participation in Michael addition reactions, a type of conjugate addition where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl system masterorganicchemistry.comwikipedia.orgmdpi.com. The 3',4'-hexestrol quinone structure, possessing an electrophilic double bond conjugated with carbonyl groups, readily acts as a Michael acceptor oup.comnih.gov.
Reactions with Sulfur-Containing Compounds (Thiols)
Sulfur-containing nucleophiles, particularly thiols, are known to react rapidly and efficiently with quinones like 3',4'-hexestrol quinone nih.govpsu.edunih.gov. Glutathione (B108866) (GSH), the most abundant intracellular thiol, is a primary target, undergoing facile conjugation with quinones, often without the need for enzymatic catalysis by glutathione S-transferases (GSTs) nih.govresearchgate.net. This conjugation serves as a significant detoxification pathway, where GSH adducts are typically excreted as mercapturic acid derivatives nih.govresearchgate.net. Studies have shown that 3',4'-hexestrol quinone reacts with simple thiols such as mercaptoethanol via Michael addition to form stable thioether adducts, such as 3'-(2-hydroxyethylthio)-5'-hydroxyhexestrol nih.govacs.org. Similarly, cysteine residues present in proteins also serve as nucleophilic targets, leading to protein modification through covalent adduction nih.govpsu.edu. The reaction rates with thiols are generally described as instantaneous nih.gov.
Reactions with Amines
Amines, representing another class of biological nucleophiles, also react with 3',4'-hexestrol quinone, although typically at a slower rate compared to thiols nih.gov. These reactions can proceed via Michael-type addition or, in some cases, Schiff base formation, depending on the specific quinone structure and reaction conditions researchgate.netmdpi.com. For instance, 3',4'-hexestrol quinone has been shown to react with primary amines like ethylamine (B1201723) to yield N-alkylaminohexestrol adducts nih.govacs.org. While reactions with nitrogen nucleophiles like amino acid side chains do occur, they are generally less facile than those with sulfur nucleophiles nih.gov.
Summary of Reactivity with Biological Nucleophiles
The following table summarizes the observed reactivity of 3',4'-hexestrol quinone with key biological nucleophiles:
| Nucleophile Type | Specific Example(s) | Reaction Type | Observed Product/Outcome | Relative Reactivity | Citation(s) |
| Sulfur-Containing | Mercaptoethanol | Michael Addition | Thioether adduct formation (e.g., 3'-(2-hydroxyethylthio)-5'-hydroxyhexestrol) | Rapid | nih.govacs.org |
| Glutathione (GSH) | Conjugation | GSH adducts, detoxification pathway | Rapid/Instantaneous | nih.govpsu.eduresearchgate.net | |
| Cysteine residues (in proteins) | Covalent Adduction | Protein modification | Rapid | nih.govpsu.edu | |
| Nitrogen-Containing | Ethylamine | Michael Addition | N-alkylaminohexestrol adducts | Slower | nih.govacs.org |
| Amino acids (general) | Michael Addition/ | Adduct formation | Slower | nih.gov | |
| Schiff Base Formation |
The inherent electrophilicity of 3',4'-hexestrol quinone, driving these conjugation reactions, underscores its potential to interact with vital cellular macromolecules. While these reactions can represent detoxification mechanisms, they also highlight pathways through which such quinone metabolites might exert biological effects, including the formation of DNA adducts which has been linked to mutagenicity and carcinogenicity oup.compnas.orgnih.govresearchgate.netresearchgate.net.
Elucidation of Metabolic Pathways and Biotransformation Mechanisms of 3 Hydroxyhexestrol
In Vivo and In Vitro Formation of 3'-Hydroxyhexestrol from Hexestrol (B1673224)
The initial hydroxylation of hexestrol is a key step in its metabolic processing, leading to the formation of this compound. This transformation has been investigated using both in vitro and in vivo experimental systems.
In vitro studies using phenobarbital-induced rat liver microsomes have identified this compound as a metabolite of hexestrol nih.govscispace.com. Phenobarbital is known to induce various cytochrome P450 (CYP) enzymes, suggesting that specific CYP isoforms are responsible for the hydroxylation of hexestrol. While specific isoforms have not been definitively pinpointed in the context of hexestrol metabolism to this compound in the provided literature, CYP enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are broadly recognized for their role in the oxidative metabolism of steroids and xenobiotics, including estrogens psu.eduresearchgate.netmdpi.com. These enzymes introduce or expose polar functional groups, such as hydroxyl groups, through oxidation reactions, a process that can lead to the formation of hydroxylated metabolites like this compound nih.gov.
Studies in male Syrian hamsters have revealed that hexestrol is metabolized in vivo to several compounds, including this compound, 3'-methoxyhexestrol, and 1-hydroxyhexestrol, among other hydroxylated and methoxylated metabolites nih.gov. The presence of this compound in the urine of these animals indicates that this hydroxylation pathway is active in vivo. Comparative analyses across different experimental animal models are essential for understanding species-specific metabolic differences. While detailed comparative profiles for this compound formation from hexestrol across multiple species are not extensively detailed in the provided snippets, the Syrian hamster has been notably utilized in studies investigating the carcinogenicity and metabolism of hexestrol, confirming the in vivo formation of this compound in this model nih.govnih.govpsu.edu.
Table 1: Hexestrol Metabolites Identified in Male Syrian Hamsters
| Metabolite | Presence in Urine |
| This compound | Identified |
| 3'-Methoxyhexestrol | Identified |
| 1-Hydroxyhexestrol | Identified |
| Other hydroxylated/methoxylated metabolites | Identified |
Secondary Metabolic Fates and Conjugation of this compound
Once formed, this compound can undergo further metabolic transformations, including activation to reactive intermediates and conjugation for elimination.
This compound, being a catechol estrogen analogue, has the potential to be oxidized into reactive electrophilic intermediates, such as quinones. Horseradish peroxidase has been shown to catalyze the oxidation of this compound to 3',4'-hexestrol quinone nih.govacs.org. This oxidation can also occur non-enzymatically using oxidants like silver oxide or silver carbonate nih.govacs.org. These quinone metabolites are often unstable and can react with cellular nucleophiles, including DNA and proteins, through Michael addition nih.govacs.org. Prostaglandin H synthase (PGHS) also possesses peroxidase activity and can oxidize various chemicals, including potential estrogen metabolites, into reactive species al-edu.comnih.gov. The formation of quinones from catechol estrogens is a significant pathway that can lead to DNA damage and is implicated in the carcinogenic action of some estrogens acs.orgnih.govresearchgate.net.
Table 2: Enzymes Involved in this compound Activation
| Enzyme/Oxidant | Reaction Catalyzed | Resulting Intermediate |
| Horseradish Peroxidase | Oxidation of this compound | 3',4'-Hexestrol quinone |
| Silver Oxide/Carbonate | Non-enzymatic oxidation of this compound | 3',4'-Hexestrol quinone |
| Prostaglandin H Synthase (PGHS) | Peroxidase activity (potential oxidation) | Reactive quinone/semiquinone |
Conjugation reactions represent a major Phase II metabolic pathway, typically serving to detoxify and facilitate the excretion of xenobiotics and their metabolites nih.govopenaccessjournals.comslideshare.netlongdom.org. For catechol estrogens like this compound, conjugation pathways such as glucuronidation, sulfation, and methylation are anticipated to play a role in reducing their reactivity and promoting elimination bmbreports.orgresearchgate.netnih.gov.
Glucuronidation and Sulfation: These Phase II reactions involve the attachment of glucuronic acid or sulfate (B86663) groups, respectively, to the hydroxyl groups of this compound. These processes, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, significantly increase water solubility, aiding in renal or biliary excretion nih.govlongdom.orgresearchgate.net. While generally considered detoxification pathways, some studies suggest that conjugates can act as reservoirs for active metabolites bmbreports.org.
Methylation: Methylation, catalyzed by catechol-O-methyltransferase (COMT), is another important pathway for catechol estrogens. Methylated metabolites are generally less reactive than their parent catechols. However, methoxylated catechol estrogens may retain some estrogenic activity and can be further conjugated bmbreports.orgresearchgate.net.
Table 3: Conjugation Pathways for this compound
| Conjugation Pathway | Enzymes Involved (General) | Resulting Conjugate Type | Impact on Reactivity/Excretion |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronides | Increased water solubility, excretion |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates | Increased water solubility, excretion |
| Methylation | Catechol-O-methyltransferase (COMT) | Methyl ethers | Reduced reactivity, potential reservoir |
Compound List:
this compound
Hexestrol
3'-Methoxyhexestrol
1-Hydroxyhexestrol
3',4'-Hexestrol quinone
Diethylstilbestrol (B1670540) (DES)
Estriol
16α-Hydroxyestrone
2-Methoxyestrogens
4-Methoxyestrogens
3,4-Dihydroxyphenylethanol (DOPE)
3,4-Dihydroxyphenylethylene glycol (DOPEG)
3,4-Dihydroxyphenylacetic acid (DOPAC)
3,4-Dihydroxyphenylmandelic acid (DOMA)
3,4-Dihydroxybenzylalcohol (DHBAlc)
3,4-Dihydroxybenzaldehyde (DHBAld)
Molecular Mechanisms of Biological Activity and Macromoecular Interactions of 3 Hydroxyhexestrol Metabolites
Investigation of DNA Adduct Formation by 3',4'-Hexestrol Quinone
The quinone metabolite, 3',4'-Hexestrol Quinone, is a key player in the genotoxic potential of 3'-Hydroxyhexestrol. Its electrophilic nature allows it to react with nucleophilic sites on DNA bases, forming covalent adducts.
Characterization of Depurinating N3-Adenine Adducts (e.g., 3'-OH-HES-6'-N3Ade)
Research has identified specific depurinating DNA adducts formed by 3',4'-Hexestrol Quinone. Among these, adducts involving adenine (B156593) at the N3 position have been characterized, such as the 3'-OH-HES-6'-N3Ade adduct. These adducts are formed through the reaction of the quinone with the exocyclic amino group of adenine, followed by a subsequent rearrangement and cleavage of the N-glycosidic bond, leading to depurination. The formation of such adducts is a critical step in the mutagenic process.
Characterization of Depurinating N7-Guanine Adducts (e.g., 3'-OH-HES-6'-N7Gua)
Similarly, depurinating adducts involving guanine (B1146940) have been identified. The N7 position of guanine, being a highly nucleophilic site, is susceptible to attack by electrophilic quinone metabolites. The formation of 3'-OH-HES-6'-N7Gua adducts involves the covalent attachment of the quinone moiety to the N7 atom of guanine. Like adenine adducts, these guanine adducts can also undergo depurination, contributing to DNA damage.
In Vitro Models for DNA Adduct Formation Stimulated by Enzyme-Activated this compound
To elucidate the mechanisms of DNA adduct formation, in vitro models utilizing enzyme-activated this compound have been employed. These models typically involve incubating DNA with activated metabolites of this compound in the presence of specific enzymes (e.g., peroxidases or esterases) that facilitate the generation of reactive quinone species. These experimental systems allow for the detailed characterization of the adducts formed, their kinetics, and the reaction pathways involved.
Electrophilic Reactivity of 3',4'-Hexestrol Quinone with Cellular Targets
The electrophilic character of 3',4'-Hexestrol Quinone dictates its interactions with cellular components, leading to covalent binding and potentially other damaging effects.
Mechanistic Insights into Covalent Binding to DNA and Other Biological Macromolecules
The primary mechanism by which 3',4'-Hexestrol Quinone exerts its effects involves covalent binding to nucleophilic sites on biological macromolecules. This includes DNA bases (adenine, guanine) and potentially other cellular targets such as proteins, where reactive sites like sulfhydryl groups (-SH) can be attacked. The quinone structure facilitates Michael addition reactions, leading to the formation of stable covalent linkages. This covalent modification can disrupt the normal function of these macromolecules.
Theories of Redox Cycling and Reactive Oxygen Species Generation (in relation to quinone chemistry)
Beyond direct covalent binding, quinones are also known to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then be re-oxidized by molecular oxygen, regenerating the quinone and producing superoxide (B77818) radicals (O₂⁻•). This cycle can lead to the generation of other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). The production of ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to cellular toxicity.
Comparative Analysis of Tumor Initiation Mechanisms by Synthetic and Natural Estrogen Metabolites
The initiation of various hormone-dependent cancers, including those of the breast and prostate, has been strongly linked to the metabolic activation of both endogenous and synthetic estrogens nih.govnih.govrarediseasesjournal.comresearchgate.netnih.gov. A unifying mechanism proposed for this process involves the oxidative metabolism of estrogenic compounds to reactive quinone intermediates, which can then interact with DNA, leading to mutations that drive cancer initiation nih.govnih.govoup.comnih.gov. This section compares the molecular mechanisms by which natural estrogens (such as estradiol (B170435) and estrone) and synthetic estrogens (like hexestrol (B1673224) and diethylstilbestrol) initiate tumors, focusing on their metabolic pathways and DNA adduct formation.
Metabolic Activation Pathways
Both natural and synthetic estrogens undergo metabolic transformation, primarily through hydroxylation and subsequent oxidation, to form reactive electrophilic species.
Natural Estrogens (Estradiol and Estrone)
Endogenous estrogens, estradiol (E2) and estrone (B1671321) (E1), are metabolized by cytochrome P450 (CYP) enzymes, notably CYP1A1 and CYP1B1, into catechol estrogen metabolites. These include 2-hydroxyestradiol (B1664083)/estrone (2-CE) and 4-hydroxyestradiol (B23129)/estrone (4-CE) drdanielmetzger.comresearchgate.netnih.govbslonline.orgnih.govresearchgate.net. While 2-CEs are generally considered less carcinogenic, the 4-CEs are of particular concern. Further oxidation of 4-CEs, catalyzed by peroxidases or CYP enzymes, yields highly reactive 3,4-estrogen quinones (E1/E2-3,4-Q) nih.govrarediseasesjournal.comnih.govnih.govresearchgate.net. These 3,4-quinones are potent electrophiles capable of covalently binding to DNA nih.govnih.govresearchgate.net.
Synthetic Estrogens (Hexestrol and Diethylstilbestrol)
Synthetic estrogens, such as hexestrol and diethylstilbestrol (B1670540) (DES), also follow similar metabolic activation pathways. Hexestrol, a hydrogenated derivative of DES, is metabolized to its catechol derivatives, including this compound nih.govnih.govacs.org. These catechol metabolites are then oxidized to form reactive quinones, analogous to the 3,4-quinones of natural estrogens nih.govoup.comnih.gov. For instance, this compound can be oxidized to 3',4'-hexestrol quinone acs.org. These synthetic estrogen quinones share chemical and biochemical properties with natural estrogen quinones, indicating a common reactive intermediate in their carcinogenic mechanisms oup.comnih.gov.
DNA Adduct Formation and Tumor Initiation
The critical step in estrogen-induced carcinogenesis is the formation of DNA adducts by reactive quinone metabolites. These adducts can lead to mutations, initiating the carcinogenic process.
Natural Estrogens
The 3,4-estrogen quinones derived from 4-CEs are significantly more reactive towards DNA than their 2,3-quinone counterparts derived from 2-CEs nih.govnih.govresearchgate.net. The primary reaction involves the electrophilic attack of the quinone on the purine (B94841) bases of DNA, predominantly adenine (at N3) and guanine (at N7) nih.govnih.govrarediseasesjournal.comnih.govnih.govresearchgate.netresearchgate.net. These reactions predominantly form "depurinating adducts," meaning the bond between the DNA base and the deoxyribose sugar is unstable and can break nih.govnih.govrarediseasesjournal.com. The loss of these adducts from the DNA strand leaves apurinic (AP) sites, which are prone to errors during DNA replication and repair, thereby generating mutations in critical oncogenes or tumor suppressor genes nih.govrarediseasesjournal.comresearchgate.netoup.com. This process is considered a key event in the initiation of estrogen-driven cancers nih.govrarediseasesjournal.comresearchgate.net.
Synthetic Estrogens
Synthetic estrogens like hexestrol and DES also form analogous depurinating DNA adducts through their quinone metabolites nih.govoup.comnih.gov. The quinones of hexestrol, for example, react with DNA to form similar depurinating adducts at N3 of adenine and N7 of guanine, mirroring the adducts formed by natural estrogen quinones nih.govnih.gov. The slow depurination rate of the N7-guanine adducts from both natural and synthetic estrogen quinones is a common characteristic nih.gov. This suggests that the fundamental mechanism of DNA damage and subsequent mutation initiation is conserved across different classes of estrogenic compounds.
Comparative Summary of Tumor Initiation Mechanisms
The comparative analysis reveals a shared pathway for tumor initiation by natural and synthetic estrogens, centered on the formation of reactive quinone metabolites and their subsequent interaction with DNA.
| Feature | Natural Estrogens (Estradiol/Estrone) | Synthetic Estrogens (Hexestrol/DES) |
| Key Metabolites | 2- and 4-hydroxyestrogens (2-CE, 4-CE) | Catechol metabolites (e.g., this compound) |
| Reactive Intermediates | 2,3-quinones and 3,4-quinones | Catechol quinones (analogous to 3,4-quinones) |
| Primary Carcinogenic Pathway | Oxidation of 4-CEs to 3,4-quinones | Oxidation of catechol metabolites to quinones |
| DNA Adduct Formation | Depurinating adducts (e.g., 4-OHE2-1-N3Ade, 4-OHE2-1-N7Gua) from 3,4-quinones; Stable adducts from 2,3-quinones | Analogous depurinating adducts (e.g., N3Ade, N7Gua) from quinones |
| Target DNA Bases | Adenine (N3), Guanine (N7) | Adenine (N3), Guanine (N7) |
| Mechanism of Initiation | Depurination of adducts → apurinic sites → mutations → cancer initiation | Depurination of adducts → apurinic sites → mutations → cancer initiation |
| Relative Reactivity | 3,4-quinones are more reactive and form higher levels of depurinating adducts than 2,3-quinones nih.govnih.govresearchgate.net | Quinones exhibit reactivity analogous to 3,4-quinones |
| Unifying Principle | Formation of catechol quinones leading to depurinating DNA adducts | Formation of catechol quinones leading to depurinating DNA adducts |
In essence, the carcinogenic potential of both natural and synthetic estrogens is largely attributed to their shared ability to be metabolically converted into reactive quinones that damage DNA. The formation of depurinating adducts by the more reactive 3,4-quinones (or their synthetic analogs) is the critical initiating event, leading to mutations that can drive uncontrolled cell proliferation and cancer development nih.govnih.govrarediseasesjournal.comnih.govoup.comresearchgate.net. This common mechanism underscores the genotoxic role of estrogen metabolites in carcinogenesis.
Compound List:
this compound
Estradiol (E2)
Estrone (E1)
Hexestrol (HES)
Diethylstilbestrol (DES)
2-Hydroxyestradiol (2-OHE2)
4-Hydroxyestradiol (4-OHE2)
2-Hydroxyestrone (2-OHE1)
4-Hydroxyestrone (4-OHE1)
Estradiol-3,4-quinone (E2-3,4-Q)
Estradiol-2,3-quinone (E2-2,3-Q)
3',4'-Hexestrol quinone
Structural Activity Relationship Sar Investigations and Molecular Modeling of 3 Hydroxyhexestrol and Analogs
Systematic Evaluation of Structural Features Influencing the Reactivity and Biological Activity of 3'-Hydroxyhexestrol
The chemical reactivity and biological activity of this compound are intrinsically linked to its distinct structural features, particularly the presence of a catechol moiety. This dihydroxyphenyl group is a primary determinant of the molecule's metabolic fate and subsequent interactions. In vitro metabolism of the parent compound, hexestrol (B1673224), by rat liver microsomes leads to the formation of this compound nih.gov. This metabolic hydroxylation introduces a catechol group, which is susceptible to oxidation.
The reactivity of this compound has been studied to understand its role in biological systems. The catechol structure can be oxidized to form a highly reactive intermediate, 3',4'-hexestrol quinone nih.gov. This oxidation can be catalyzed by enzymes such as horseradish peroxidase or occur non-enzymatically with oxidizing agents like silver oxide nih.gov. The resulting quinone is unstable and readily reacts with cellular nucleophiles nih.gov. For instance, it engages in Michael addition reactions with sulfur-containing compounds and reacts with simple amines nih.gov. This reactivity, conferred by the catechol group, suggests that the biological effects of this compound may be mediated, in part, by these reactive intermediates.
The biological activity, particularly its interaction with estrogen receptors, is governed by the number and position of its hydroxyl groups. For nonsteroidal estrogens like hexestrol and its derivatives, the two phenolic hydroxyl groups are considered necessary for biological activity nih.gov. The introduction of the third hydroxyl group at the 3'-position modifies the electronic properties and spatial arrangement of the molecule, which can influence its binding affinity and efficacy at the estrogen receptor. The ability of a ligand to induce specific conformational changes in the estrogen receptor is crucial for its activity, and alterations to the ligand's structure, such as hydroxylation, can impact this process nih.gov.
Table 1: Key Structural Features of this compound and Their Functional Influence
| Structural Feature | Influence on Reactivity | Influence on Biological Activity |
|---|---|---|
| Catechol Group (3',4'-dihydroxyphenyl) | Site of metabolic oxidation to a reactive 3',4'-quinone intermediate nih.gov. | Modulates binding affinity and specificity for the estrogen receptor. |
| Ethyl Side Chains | Contributes to the non-steroidal scaffold and overall molecular conformation. | Influences the fit and orientation within the receptor's ligand-binding pocket. |
| Phenolic Hydroxyl Groups | Essential for receptor interaction; act as hydrogen bond donors and acceptors nih.gov. | Critical for anchoring the molecule within the estrogen receptor active site. |
Comparative Structure-Activity Analysis with Parental Hexestrol and Other Hydroxylated Hexestrol Metabolites
A comparative analysis of this compound with its parent compound, hexestrol, and other metabolites reveals critical structure-activity relationships. The estrogenic activity of this class of compounds is highly dependent on the hydroxylation pattern of the aromatic rings.
Hexestrol , the parent compound, is a nonsteroidal synthetic estrogen with a high affinity for estrogen receptors (ERα and ERβ) medchemexpress.com. Its biological activity is largely attributed to the two phenolic hydroxyl groups at opposite ends of the molecule, which mimic the natural estrogen, estradiol (B170435) nih.gov. The distance between these two hydroxyl groups is a key factor in its estrogenic potency nih.gov.
This compound is a major metabolite formed through the aromatic hydroxylation of hexestrol nih.gov. The addition of a hydroxyl group to the 3'-position creates a catechol structure. This modification has two significant consequences. Firstly, it drastically increases the molecule's chemical reactivity by enabling its oxidation to a quinone form, a pathway not available to the parent hexestrol nih.gov. Secondly, this structural change alters its interaction with the estrogen receptor. While specific binding affinity data is not detailed in the provided search results, hydroxylation of estrogens can markedly enhance binding affinity for human ERα and/or ERβ in certain cases oup.com.
Other metabolites identified from hexestrol metabolism in vivo include 1-hydroxyhexestrol and 3'-methoxyhexestrol nih.gov.
1-Hydroxyhexestrol : Hydroxylation at the ethyl side chain introduces a different functional group that can alter the molecule's conformation and its interaction with the receptor.
3'-Methoxyhexestrol : This metabolite results from the methylation of one of the hydroxyls in the catechol group of this compound nih.gov. Methylation of a catechol estrogen is generally considered a deactivation or excretory pathway researchgate.net. This modification would prevent the oxidation to a reactive quinone and would likely reduce the molecule's binding affinity for the estrogen receptor by eliminating a key hydrogen-bonding hydroxyl group.
In general, modifications to the core hexestrol structure, such as monoetherification, have been shown to produce compounds with a relatively low affinity for the estrogen receptor compared to estradiol nih.gov. This underscores the sensitivity of the receptor to the precise arrangement and availability of the phenolic hydroxyl groups.
Table 2: Comparative SAR of Hexestrol and its Metabolites
| Compound | Key Structural Difference from Hexestrol | Implication for Reactivity/Activity |
|---|---|---|
| Hexestrol | Parent compound with two phenolic hydroxyls. | Estrogen receptor agonist; lacks a catechol group for quinone formation nih.govmedchemexpress.com. |
| This compound | Additional hydroxyl group at the 3'-position, forming a catechol. | Can be oxidized to a reactive quinone; altered receptor binding profile nih.gov. |
| 1-Hydroxyhexestrol | Hydroxyl group on an ethyl side chain. | Altered conformation and polarity, likely affecting receptor fit. |
| 3'-Methoxyhexestrol | Methylation of the 3'-hydroxyl group of this compound. | Blocks quinone formation; likely reduced receptor binding affinity due to loss of a hydroxyl group nih.govresearchgate.net. |
Computational Modeling and Docking Studies to Elucidate Molecular Interactions (e.g., potential receptor binding or enzyme active site interactions)
Computational modeling and molecular docking studies are powerful tools for predicting and analyzing the molecular interactions between a ligand, such as this compound, and its biological target, most notably the estrogen receptor (ER). These in silico methods help to elucidate the structural basis of biological activity by simulating the binding pose and affinity of a molecule within the receptor's ligand-binding pocket nih.govpurdue.edu.
For estrogenic compounds, binding to the ER is primarily driven by a combination of hydrogen bonds and hydrophobic interactions nih.gov. Docking studies of various ligands with the estrogen receptor alpha (ERα) have revealed that hydrogen bonds with the amino acid residues Glutamate 353 (Glu353) and Arginine 394 (Arg394) are essential for strong binding and receptor activation nih.govmdpi.com. The phenolic hydroxyl groups of estrogenic ligands typically fulfill this role.
In the case of this compound, its three hydroxyl groups are predicted to be key interaction points within the ER's ligand-binding domain.
The hydroxyl group on the unsubstituted phenyl ring would likely form a crucial hydrogen bond with one of the key polar residues (e.g., Glu353 or Arg394), anchoring the ligand in the pocket.
The catechol moiety (the 3'- and 4'-hydroxyl groups) offers additional opportunities for specific hydrogen bonding interactions with other residues or with water molecules within the binding site. This could lead to a distinct binding orientation and affinity compared to the parent hexestrol.
Table 3: Predicted Molecular Interactions of this compound with the Estrogen Receptor Active Site
| Type of Interaction | Potential Interacting Groups on this compound | Key Amino Acid Residues in ERα |
|---|---|---|
| Hydrogen Bonding | Phenolic Hydroxyl Groups (including the catechol moiety) | Glu353, Arg394, Thr347 nih.govmdpi.com |
| Hydrophobic Interactions | Phenyl Rings | Ala350, Met421, Leu525 nih.govmdpi.com |
| Van der Waals / Alkyl Interactions | Ethyl Side Chains | Leu346, Leu349, Leu387, Leu391, Met388 nih.govmdpi.com |
Advanced Analytical Methodologies for the Research of 3 Hydroxyhexestrol
Chromatographic Separation Techniques for Metabolite and Adduct Profiling
Chromatographic techniques are foundational for isolating specific components from mixtures, enabling their subsequent identification and quantification. For 3'-Hydroxyhexestrol, these methods are vital for profiling its metabolites and any potential adducts formed in biological or chemical systems.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a robust analytical technique used to separate, identify, and quantify components in liquid solutions wikipedia.org. It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase. Differential interactions between the sample components and the stationary phase lead to their separation, which is then detected and recorded as a chromatogram wikipedia.org.
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering significantly faster separations, increased chromatographic resolution, and enhanced sensitivity americanpharmaceuticalreview.comaustinpublishinggroup.com. UPLC systems utilize smaller particle-sized columns (typically sub-2 μm) and operate at higher pressures (up to 1200 bar), leading to improved separation efficiency and reduced analysis times americanpharmaceuticalreview.comaustinpublishinggroup.com. These advancements make UPLC particularly valuable for analyzing complex samples and achieving higher throughput in research settings americanpharmaceuticalreview.comaustinpublishinggroup.com. While specific HPLC/UPLC parameters for this compound are not detailed in the provided literature, these techniques are broadly applicable to the analysis of stilbene (B7821643) derivatives and their metabolites nih.govnih.gov.
Advancements in Sample Preparation and Extraction Methodologies for Complex Biological Matrices
The analysis of this compound in biological matrices, such as plasma or tissue samples, necessitates effective sample preparation to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) nih.gov. These methods are crucial for isolating the target compound from complex biological fluids, ensuring cleaner extracts for subsequent chromatographic analysis and improving the sensitivity and accuracy of the assay nih.gov. Advancements in these areas focus on optimizing extraction efficiency, reducing solvent consumption, and minimizing sample manipulation to preserve the integrity of analytes like this compound.
Spectroscopic and Spectrometric Characterization of this compound and its Derivatives
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure, identity, and quantity of analytes.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of molecules thermofisher.com. Tandem Mass Spectrometry (MS/MS) further enhances this capability by fragmenting selected ions, providing detailed structural information crucial for elucidating the identity of metabolites and adducts wikipedia.orgthermofisher.compharmaron.comcnjournals.combiopharminternational.comresearchgate.netchromatographytoday.com.
The literature indicates that MS and MS/MS are employed for the structural elucidation of related compounds, such as diethylstilbestrol (B1670540) (DES) derivatives nih.gov. For instance, studies on DES metabolites have utilized MS and MS/MS to identify adducts formed with nucleobases, providing characteristic fragment ions and molecular weights nih.gov. High-resolution mass spectrometry (HRMS) and techniques like LC-MS/MS are also employed for structural characterization and quantification in complex samples, offering high sensitivity and specificity nih.govresearchgate.netmdpi.com. While specific MS/MS fragmentation patterns or quantitative limits for this compound itself are not detailed in the provided snippets, the general application of these techniques is well-established for similar compounds nih.govresearchgate.netnih.govmdpi.com. For example, the formation of quinones from enzyme-activated this compound has been noted, suggesting that MS/MS could be used to characterize such reactive intermediates or their subsequent adducts cnjournals.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Adduct Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for definitive structural determination, particularly for complex molecules and adducts. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the atomic connectivity and chemical environment within a molecule youtube.com.
NMR spectroscopy has been utilized in conjunction with MS for the structural elucidation of adducts formed by related stilbene compounds, such as diethylstilbestrol (DES) nih.gov. By analyzing chemical shifts, coupling constants, and signal multiplicities, researchers can confirm proposed structures and identify novel adducts nih.govyoutube.com. While specific NMR data for this compound adducts are not detailed in the provided snippets, NMR remains a cornerstone for confirming structural assignments made through MS-based analyses.
Development and Validation of Quantitative Assays for Research Applications
The development and validation of quantitative assays are essential for reliably measuring the concentration of this compound in various research contexts. Assay validation ensures that a method is fit for its intended purpose, assessing parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) biopharminternational.comedraservices.nlapsnet.orgeuropa.eu.
The process typically involves defining an analytical target profile (ATP) and employing a science and risk-based approach to method development europa.eu. Validation is often a phased process, with increasing stringency as research progresses towards potential clinical applications pharmaron.comedraservices.nl. For instance, quantitative assays using techniques like LC-MS/MS are developed and validated against established guidelines, such as those from the ICH, to ensure the reliability of the data generated nih.gov. While specific validation data for this compound assays are not provided, the principles of assay development and validation, including the assessment of parameters like linearity, accuracy, and precision, are universally applied to ensure the robustness of quantitative measurements nih.govpharmaron.combiopharminternational.comedraservices.nleuropa.eu.
Future Research Directions and Unexplored Avenues for 3 Hydroxyhexestrol
Identification of Novel Metabolic Enzymes and Pathways Involved in 3'-Hydroxyhexestrol Biotransformation
While the metabolism of some estrogenic compounds is understood, the specific enzymatic pathways and novel enzymes involved in the biotransformation of this compound remain largely uncharacterized. Future research should prioritize the identification of the cytochrome P450 (CYP) isoforms, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs) that catalyze its metabolism. Investigating potential phase I and phase II metabolic reactions, such as hydroxylation, glucuronidation, and sulfation, is crucial for understanding its metabolic fate, clearance, and potential for forming reactive intermediates. Research gaps exist in mapping the complete metabolic profile, including the identification of minor metabolites and their biological activity. Advanced in vitro systems, such as human liver microsomes and recombinant enzymes, coupled with high-resolution mass spectrometry, are essential for uncovering these previously unidentified metabolic pathways and enzymes oup.comresearchgate.net. Understanding these processes is vital for predicting its pharmacokinetic behavior and potential drug-drug interactions.
Advanced Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling of Reactivity and Interactions
The application of advanced computational chemistry techniques, including quantum mechanics (QM) and molecular dynamics (MD) simulations, holds significant promise for predicting the reactivity and biological interactions of this compound. Future research should leverage these methods to model its binding affinities to relevant biological targets, such as estrogen receptors (ERα and ERβ), and to predict its chemical stability and potential degradation pathways. Quantitative Structure-Activity Relationship (QSAR) models, integrated with cheminformatics tools and large public datasets, can be further refined to predict its endocrine-disrupting potential and other toxicological endpoints frontiersin.orgfrontiersin.orgmdpi.comnih.govoup.com. Molecular dynamics simulations can elucidate the dynamic interactions of this compound with its targets at an atomic level, providing mechanistic insights into its mode of action. Furthermore, computational toxicology approaches can identify potential reactive metabolites and predict adverse outcomes, thereby guiding experimental investigations and prioritizing chemicals for further testing frontiersin.orgoup.comspandidos-publications.com.
Development of New Analytical Tools for Enhanced Sensitivity and Specificity in this compound Research
There is an ongoing need for the development of novel analytical tools that offer enhanced sensitivity and specificity for the detection and quantification of this compound and its metabolites in complex biological and environmental matrices. Current methods, while advancing, often face challenges with low analyte concentrations and matrix interference. Future research should focus on refining and developing advanced techniques such as high-resolution mass spectrometry (HRMS), including LC-MS/MS with improved derivatization strategies, and potentially ion mobility spectrometry. These advancements are crucial for accurately quantifying very low levels of this compound, particularly in sensitive populations or environmental samples nih.goveneuro.orgnih.govresearchgate.netnih.gov. The development of specific immunoassays or aptamer-based biosensors could also offer rapid and sensitive detection methods. Furthermore, research into greener analytical methodologies, focusing on reduced solvent consumption and automation, is essential for sustainable and efficient analysis researchgate.netchromatographyonline.com.
常见问题
Basic Research Questions
Q. What analytical methods are recommended for quantifying 3'-Hydroxyhexestrol in biological samples?
- Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Method validation should include calibration curves, limits of detection (LOD), and intra-/inter-day precision (CV% <15%). For tissue samples, solid-phase extraction (SPE) is advised to minimize matrix effects. Refer to analytical protocols in studies reporting geometric mean and variance metrics for similar estrogenic compounds .
Q. How should researchers design a dose-response study to assess this compound’s estrogenic activity?
- Answer : Use in vitro models (e.g., MCF-7 cell proliferation assays) with a logarithmic dose range (e.g., 1 nM–10 µM) and include positive controls (e.g., 17β-estradiol). For in vivo studies, employ ovariectomized rodent models with controlled administration routes (oral or subcutaneous). Ensure blinding and randomization to reduce bias, and align with ethical standards for animal/human research .
Q. What are the critical steps in synthesizing this compound with high purity?
- Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) for hydroxylation of hexestrol precursors. Purify via column chromatography using silica gel and validate purity via nuclear magnetic resonance (NMR) and melting point analysis. Adhere to safety protocols for handling hazardous intermediates, including impermeable gloves and fume hoods .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities of this compound for estrogen receptors?
- Answer : Perform molecular dynamics simulations to assess ligand-receptor docking stability under physiological conditions. Validate findings using competitive binding assays (e.g., fluorescence polarization) and compare with structural analogs. Address discrepancies by evaluating force field parameters in silico models and experimental buffer conditions .
Q. What statistical approaches are suitable for analyzing variability in this compound metabolite measurements across cohorts?
- Answer : Apply mixed-effects models to account for within-subject (CV% WS) and between-subject (CV% BS) variability. Use intraclass correlation coefficients (ICC) to assess reproducibility, with 95% confidence intervals. For skewed data, apply log-transformations and report geometric means. Reference reproducibility metrics from biomarker studies .
Q. How should researchers design a study to investigate transgenerational effects of this compound exposure?
- Answer : Use a multigenerational rodent model with controlled exposure windows (e.g., gestational vs. lifelong). Assess epigenetic markers (e.g., DNA methylation via bisulfite sequencing) in F1–F3 generations. Include crossover groups to distinguish germline vs. somatic effects. Address confounding factors like diet and endocrine disruptors in the environment .
Methodological and Ethical Considerations
Q. What protocols ensure reproducibility when replicating this compound pharmacokinetic studies?
- Answer : Standardize bioanalytical methods (e.g., plasma protein binding assays) across labs using reference materials. Publish detailed SOPs for sample preparation and instrumentation settings. Participate in inter-laboratory comparisons to harmonize data, as seen in multi-center biomarker studies .
Q. How can researchers ethically address discrepancies in human studies reporting this compound’s metabolic half-life?
- Answer : Conduct a meta-analysis with stringent inclusion criteria (e.g., LC-MS/MS validation, cohort homogeneity). Acknowledge limitations in original studies (e.g., sample size, demographic variability) and propose prospective trials with pre-registered protocols. Adhere to Helsinki Declaration guidelines for transparency in data reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
